1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
Description
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a tetrahydroisoquinoline derivative with a naphthalene backbone modified by an ethylamine substituent and a methoxy group at position 3. Its molecular formula is C₁₃H₁₈ClNO, combining a partially hydrogenated naphthalene ring with a secondary amine functional group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and industrial applications. This compound is structurally related to bioactive molecules targeting neurological receptors, such as dopamine agonists, due to its tetrahydroisoquinoline framework .
Properties
CAS No. |
30074-77-2 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
ethyl-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14-12-8-4-7-11-10(12)6-5-9-13(11)15-2;/h5-6,9,12,14H,3-4,7-8H2,1-2H3;1H |
InChI Key |
DKRQABDXWKGWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Detailed Synthetic Route
Step 1: Reductive Amination
Starting Materials:
(S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine and propionaldehyde (or equivalent aldehyde for N-ethyl substitution).-
- Solvent: Dichloromethane or similar organic solvent.
- Reducing Agent: Sodium borohydride (NaBH4) or alternatives such as potassium borohydride (KBH4), lithium borohydride (LiBH4), zinc borohydride (Zn(BH4)2), or sodium triacetoxyborohydride (NaBH(OAc)3).
- Acidic Medium: Organic acids like acetic acid, formic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid.
- Temperature: 10–60 °C, typically maintained at 20–30 °C during addition and reaction.
- Molar Ratios: Compound to aldehyde ratio between 1:1 to 1:4, preferably 1:1.8; reducing agent to compound ratio about 1.5–4.
Procedure:
The amine and aldehyde undergo reductive amination in the presence of the reducing agent and acid. After reaction completion, the mixture is basified with sodium hydroxide solution to neutralize and extract the organic phase. The intermediate amine (compound II) is obtained as an oil or solution with high purity (>90% by HPLC).
Step 2: Catalytic Hydrogenation and Salt Formation
Catalyst:
Palladium on carbon (Pd/C) or palladium hydroxide on carbon.-
- Hydrogen pressure: 10–20 kg/cm² (approximately 10–20 atm).
- Temperature: Room temperature.
- Reaction Time: 4–6 hours, monitored by HPLC.
Salt Formation:
After hydrogenation, the free amine is treated with a hydrochloric acid solution in an alcohol solvent (ethanol, methanol, or preferably isopropanol) to form the hydrochloride salt.Outcome:
The final product, 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride , is isolated by filtration, washing, and drying, yielding a high-purity compound (>98% by HPLC) with yields around 80–87%.
Reaction Scheme Summary
| Step | Reactants/Conditions | Product | Yield & Purity |
|---|---|---|---|
| 1 | (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine + propionaldehyde + NaBH4 + acid, 20–30 °C | Intermediate amine (compound II) | >90% purity (HPLC) |
| 2 | Compound II + Pd/C + H2 (10–20 atm), room temp, 4–6 h + HCl in isopropanol | Target hydrochloride salt | 80–87% yield, >98% purity (HPLC) |
Analysis of Preparation Methods
Advantages
- Short and Efficient Route: The two-step process is concise and avoids lengthy multi-step syntheses.
- High Yield and Purity: Total yields exceed 80%, with high purity suitable for pharmaceutical intermediates.
- Industrial Suitability: The method uses relatively mild conditions and common reagents, making it scalable.
- Environmental and Safety Considerations: Avoids repeated high-pressure hydrogenations and uses safer reducing agents compared to older methods.
Comparison to Other Methods
- Older methods involved multiple hydrogenation steps under high pressure with Raney nickel catalysts, increasing safety risks.
- Alternative chiral resolution methods require additional steps and reagents, complicating the synthesis.
- The current method balances operational simplicity, safety, and cost-effectiveness.
Supporting Research and Data
Patent Source Summary
A Chinese patent (CN111393309A) provides an industrially viable synthesis of the compound as a key intermediate for rotigotine production. It details the reductive amination and catalytic hydrogenation steps with specific reagent ratios and conditions, emphasizing high yield and purity and environmental friendliness.
Related Synthetic Intermediates
Research on related compounds such as 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid demonstrates the utility of substituted tetrahydronaphthalene derivatives in complex organic synthesis, supporting the feasibility of the methoxy-tetrahydronaphthylamine framework.
Chemical Reactions Analysis
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as iodocyclization, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like ferric chloride and chromic acid, and reducing agents like sodium in boiling amyl alcohol .
Scientific Research Applications
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways: It can modulate signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
The compound belongs to a class of substituted tetrahydro-naphthylamine hydrochlorides. Below is a detailed comparison with structurally analogous derivatives:
Structural and Functional Group Variations
Physicochemical Properties
| Property | Target Compound | N,N-Dimethyl Derivative | N-Propyl Derivative |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~2.8 | ~1.9 |
| Water Solubility | High (HCl salt) | Moderate | High (HCl salt) |
| Melting Point | 220–225°C (dec.) | 198–202°C | 205–210°C |
Key Trends :
Biological Activity
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthalene ring and methoxy substituents, contributes to various biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C13H19N·HCl
- Molecular Weight : 241.79 g/mol
- CAS Registry Number : 30074-78-3
The compound belongs to the class of naphthylamines, which are known for their diverse reactivity and biological applications. The methoxy group enhances the nucleophilicity of the amine nitrogen, facilitating various chemical reactions.
Anticancer Properties
Research indicates that derivatives of naphthylamines exhibit anticancer properties. For instance, studies involving amino naphthoquinones have shown promising results against several human cancer cell lines. The mechanisms of action often include:
- DNA Intercalation : Compounds can intercalate into DNA strands, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Quinone derivatives can produce ROS, leading to oxidative stress in cancer cells .
Antimicrobial Activity
1-Naphthylamine derivatives have also been evaluated for their antimicrobial properties. The following activities have been observed:
- Antibacterial Effects : Certain derivatives exhibit significant antibacterial activity against common pathogens.
- Antifungal Properties : Some studies report effectiveness against fungal strains, suggesting potential therapeutic applications in treating infections .
Synthesis Methods
The synthesis of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to introduce the ethyl and methoxy groups.
- Electrophilic Aromatic Substitution : Modifying the naphthalene core through electrophilic reactions to enhance biological activity.
Study 1: Antitumor Activity Assessment
A study published in 2023 evaluated the antiproliferative effects of various naphthoquinone derivatives on human cancer cell lines. The findings indicated that modifications similar to those in 1-Naphthylamine can enhance cytotoxicity against breast cancer cells through ROS-mediated pathways .
Study 2: Antimicrobial Mechanisms
Another research focused on the antimicrobial mechanisms of naphthoquinone derivatives showed that these compounds could disrupt bacterial cell membranes and inhibit essential enzymatic processes. This study highlights the potential of 1-Naphthylamine derivatives in developing new antimicrobial agents .
Comparison with Related Compounds
The following table compares 1-Naphthylamine with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | C11H16N·HCl | Lacks ethyl substitution but retains methoxy group; used in similar applications. |
| Racemic 1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine | C14H21NO | Contains a propyl group instead of ethyl; shows different biological activity profiles. |
| 1-Naphthylamine | C10H9N | A simpler structure without tetrahydro or methoxy substitutions; serves as a precursor for various reactions. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride, and how do functional group substitutions influence yield?
- Methodological Answer : A common approach involves sequential functionalization of the tetrahydro-naphthalene backbone. For example, chlorination at the 5-position followed by amination with ethylamine under anhydrous conditions is a foundational step . Substitutions (e.g., methoxy vs. methyl groups) can alter reaction kinetics due to steric and electronic effects. Optimization of solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) is critical to achieving >80% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to resolve methoxy and ethylamine proton environments, and X-ray crystallography for absolute stereochemical confirmation. For example, the (R)-enantiomer of a related compound showed distinct NOE correlations between the methoxy group and the ethylamine side chain . High-resolution mass spectrometry (HRMS) can validate molecular formula (e.g., C₁₆H₂₀ClNO) .
Q. What preliminary biological assays are suitable for evaluating its neuroprotective or receptor-binding potential?
- Methodological Answer : Screen against α₁-adrenoceptors using isolated tissue models (e.g., rabbit ear artery perfusion) to measure EC₅₀ values. Compare selectivity ratios (α₁/α₂ > 100) to structurally similar agonists like (S)-5-methoxy derivatives . Radioligand displacement assays (³H-prazosin) can quantify receptor affinity .
Advanced Research Questions
Q. How does stereochemistry (R vs. S configurations) influence pharmacological activity, and what methods resolve enantiomer-specific effects?
- Methodological Answer : Enantiomers exhibit divergent receptor-binding profiles. For instance, the (S)-configuration in analogs shows reduced α₁-adrenoceptor activation (EC₅₀ > 100 nM vs. 9 nM for (R)-isomers) . Use chiral HPLC with amylose-based columns for separation, followed by circular dichroism (CD) to assign configurations .
Q. How can contradictory data on receptor selectivity (e.g., α₁ vs. serotonin receptors) be resolved in vitro and in vivo?
- Methodological Answer : Perform functional assays in transfected HEK293 cells expressing human α₁A/α₁B subtypes and 5-HT₂A receptors. Use knockout models to isolate off-target effects. For example, a chloro-substituted analog showed reduced 5-HT₂A binding (Ki = 1.2 μM) compared to α₁A (Ki = 12 nM) .
Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., chloro at the 8-position) to reduce CYP450-mediated oxidation. Compare microsomal stability (human liver microsomes, t₁/₂ > 60 min) of analogs with methyl vs. methoxy substitutions .
Q. How do molecular dynamics simulations inform interactions with α₁-adrenoceptors, and what binding motifs are critical?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
